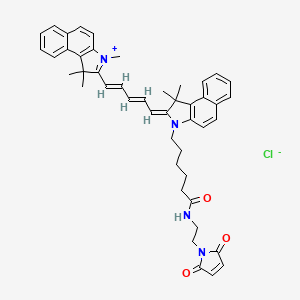
Anti-neuroinflammation agent 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-neuroinflammation agent 1 is a potent compound known for its ability to regulate neuroinflammation. Neuroinflammation is a critical factor in the progression of various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. This compound has shown significant promise in modulating the inflammatory response within the central nervous system, thereby offering potential therapeutic benefits for these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anti-neuroinflammation agent 1 involves several steps. One of the primary synthetic routes includes the derivatization of 1,4,5,6-tetrahydrobenzo[2,3]oxepino[4,5-d]pyrimidin-2-amine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may include steps such as nitration, reduction, and cyclization to achieve the final compound .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial production process. Additionally, ensuring the compound’s stability and consistency is crucial for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Anti-neuroinflammation agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, typically facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized compounds, depending on the substituents introduced .
Scientific Research Applications
Anti-neuroinflammation agent 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of neuroinflammation and the development of new anti-inflammatory agents.
Biology: The compound is employed in cellular and molecular biology to investigate the pathways involved in neuroinflammation and neuroprotection.
Medicine: this compound is being explored for its therapeutic potential in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of Anti-neuroinflammation agent 1 involves the modulation of microglial cell polarization. The compound promotes the shift of microglial cells from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This shift is mediated through the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome and the downregulation of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, the compound enhances the production of anti-inflammatory cytokines like interleukin-10 .
Comparison with Similar Compounds
Anti-neuroinflammation agent 1 can be compared with other anti-neuroinflammatory agents such as benzoylacetonitriles and lignan derivatives. While benzoylacetonitriles also exhibit anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, this compound is unique in its ability to modulate microglial polarization. Lignan derivatives, on the other hand, inhibit the mitogen-activated protein kinase (MAPK) pathway and cyclooxygenase-2 (COX-2) expression, which are different targets compared to this compound .
List of Similar Compounds
- Benzoylacetonitriles
- Lignan derivatives
- Palmitoylethanolamide
- Glucagon-like peptide 1 receptor agonists
Properties
Molecular Formula |
C22H20ClF6N3O3 |
|---|---|
Molecular Weight |
523.9 g/mol |
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-9,11-dimethoxy-1,4,5,6-tetrahydro-[1]benzoxepino[5,4-d]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C22H19F6N3O3.ClH/c1-32-13-8-15(33-2)17-16(9-13)34-4-3-14-18(30-20(29)31-19(14)17)10-5-11(21(23,24)25)7-12(6-10)22(26,27)28;/h5-9,18H,3-4H2,1-2H3,(H3,29,30,31);1H |
InChI Key |
VTPDBLPFNQSYBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C3=C(CCO2)C(N=C(N3)N)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


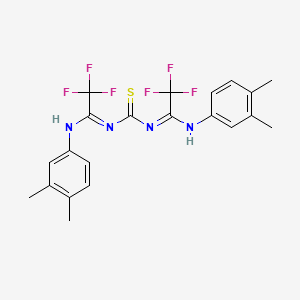
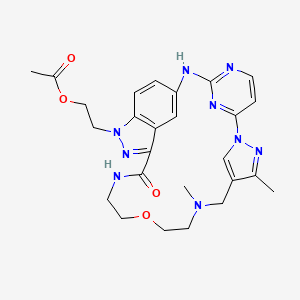
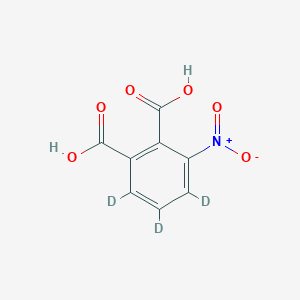
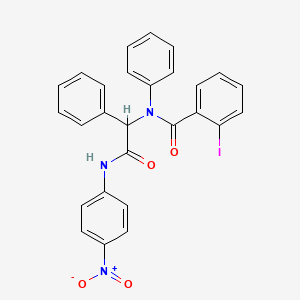

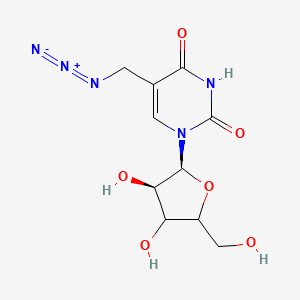
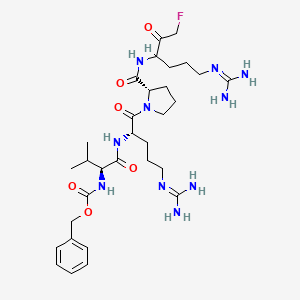
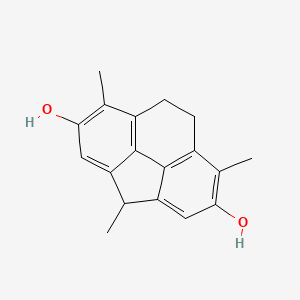
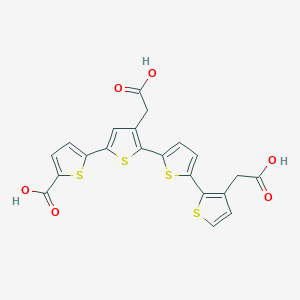
![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)



